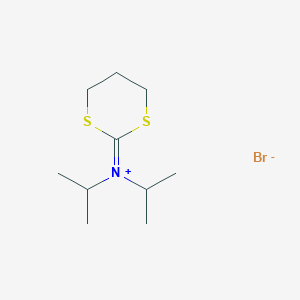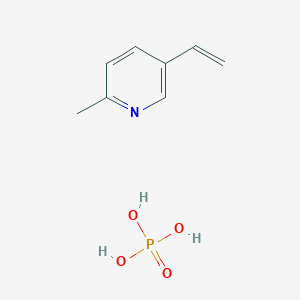
5-Ethenyl-2-methylpyridine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-2-methylpyridine;phosphoric acid is an organic compound that combines the properties of both 5-ethenyl-2-methylpyridine and phosphoric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethenyl-2-methylpyridine typically involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . The reaction can be represented as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ]
For the preparation of 5-ethenyl-2-methylpyridine;phosphoric acid, the synthesized 5-ethenyl-2-methylpyridine is reacted with phosphoric acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-2-methylpyridine;phosphoric acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various halogenating agents and catalysts are used for substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid is a major product formed from the oxidation of 5-ethenyl-2-methylpyridine.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Ethenyl-2-methylpyridine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-ethenyl-2-methylpyridine;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-2-methylpyridine: A similar
Propiedades
Número CAS |
67190-50-5 |
|---|---|
Fórmula molecular |
C8H12NO4P |
Peso molecular |
217.16 g/mol |
Nombre IUPAC |
5-ethenyl-2-methylpyridine;phosphoric acid |
InChI |
InChI=1S/C8H9N.H3O4P/c1-3-8-5-4-7(2)9-6-8;1-5(2,3)4/h3-6H,1H2,2H3;(H3,1,2,3,4) |
Clave InChI |
MDAVLTURHCCDIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C=C.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
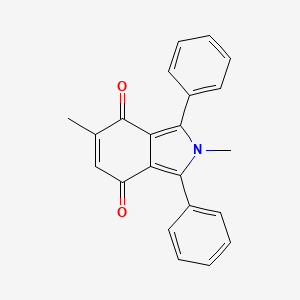
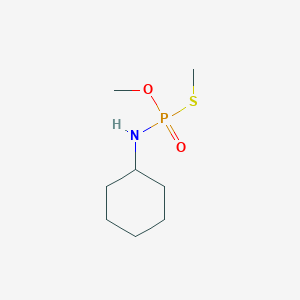

![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
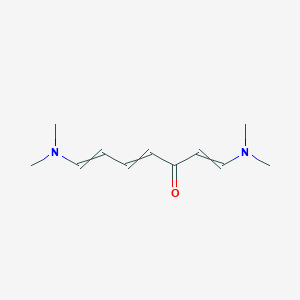
![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)



